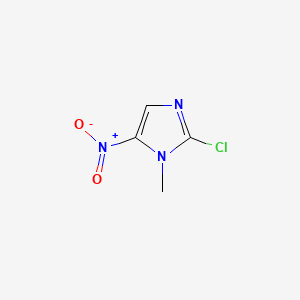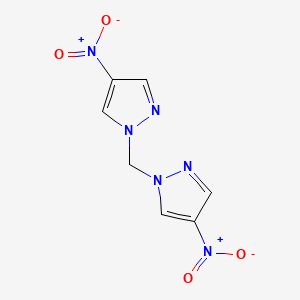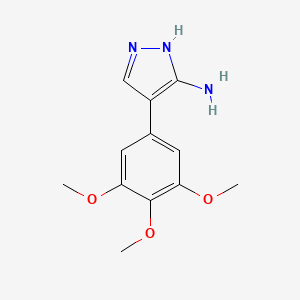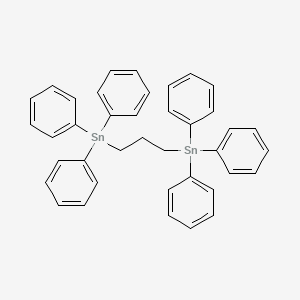
Stannane, 1,3-propanediylbis[triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, 1,3-propanediylbis[triphenyl-] is an organotin compound with the molecular formula C39H36Sn2 It is characterized by the presence of two tin atoms bonded to a 1,3-propanediyl group, each further bonded to three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Stannane, 1,3-propanediylbis[triphenyl-] can be synthesized through the hydrostannation of tetra(but-3-enyl)stannane with triphenyltin hydride . The reaction typically involves the use of a palladium catalyst to facilitate the coupling of the stannane with the appropriate halides or pseudohalides . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to drive the reaction to completion.
Industrial Production Methods
While specific industrial production methods for Stannane, 1,3-propanediylbis[triphenyl-] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of tin compounds.
化学反応の分析
Types of Reactions
Stannane, 1,3-propanediylbis[triphenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Stannane, 1,3-propanediylbis[triphenyl-] include halides, pseudohalides, and various catalysts such as palladium and copper salts . The reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Stannane, 1,3-propanediylbis[triphenyl-] depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the major products are typically coupled organic compounds with new carbon-carbon bonds .
科学的研究の応用
Stannane, 1,3-propanediylbis[triphenyl-] has several scientific research applications, including:
Chemistry: Used in Stille coupling reactions to form carbon-carbon bonds in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Stannane, 1,3-propanediylbis[triphenyl-] in chemical reactions typically involves the formation of organotin intermediates that facilitate the coupling of organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in Stille coupling reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds.
類似化合物との比較
Stannane, 1,3-propanediylbis[triphenyl-] can be compared with other similar organotin compounds, such as:
These compounds share similar structural features but differ in their reactivity and applications. Stannane, 1,3-propanediylbis[triphenyl-] is unique due to its specific arrangement of tin and phenyl groups, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
86623-72-5 |
|---|---|
分子式 |
C39H36Sn2 |
分子量 |
742.1 g/mol |
IUPAC名 |
triphenyl(3-triphenylstannylpropyl)stannane |
InChI |
InChI=1S/6C6H5.C3H6.2Sn/c6*1-2-4-6-5-3-1;1-3-2;;/h6*1-5H;1-3H2;; |
InChIキー |
XFANCYSELHWFOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



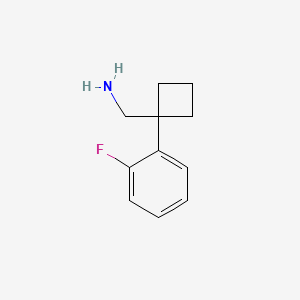
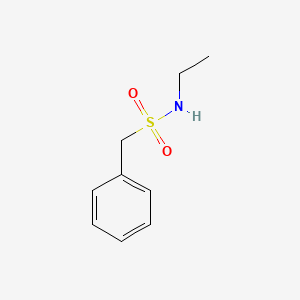
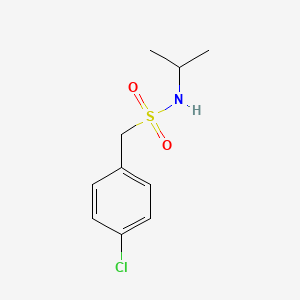
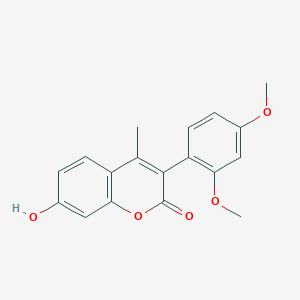
![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)

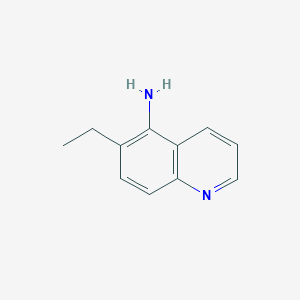

![Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-](/img/structure/B3057887.png)
